molecular formula C23H23BrN2O4 B11231247 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

Cat. No.: B11231247
M. Wt: 471.3 g/mol
InChI Key: RRHULPKATRWQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide is a complex organic compound that features a unique combination of indole and benzodioxepin structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring is often synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, where the brominated indole reacts with a formylating agent like DMF and POCl₃.

    Acetamide Formation: The final step involves coupling the formylated indole with the benzodioxepin derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with enzymes and receptors, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although specific studies are required to confirm these activities.

Industry

Industrially, the compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties might also make it useful in materials science for creating new polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, the indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The benzodioxepin structure might contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-bromo-1H-indol-3-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide: Similar structure but lacks the formyl group.

    2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(2,3-dihydro-1H-inden-1-yl)propyl]acetamide: Similar structure but with a different bicyclic system.

Uniqueness

The presence of both the formyl group and the benzodioxepin moiety in 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide makes it unique. This combination allows for diverse chemical reactivity and potential biological activities that are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]acetamide

InChI

InChI=1S/C23H23BrN2O4/c1-2-19(15-4-7-21-22(10-15)30-9-3-8-29-21)25-23(28)13-26-12-16(14-27)18-11-17(24)5-6-20(18)26/h4-7,10-12,14,19H,2-3,8-9,13H2,1H3,(H,25,28)

InChI Key

RRHULPKATRWQAD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.